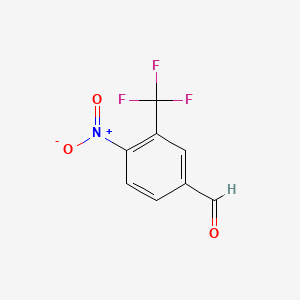

4-Nitro-3-(trifluoromethyl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

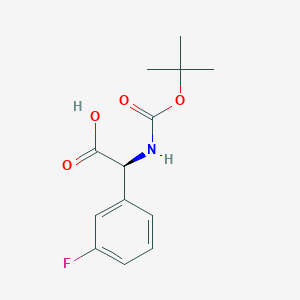

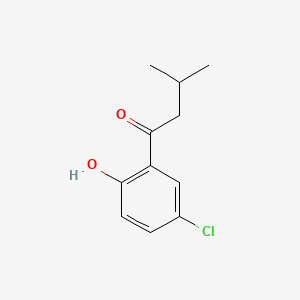

4-Nitro-3-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4F3NO3 . It is a member of benzaldehydes .

Synthesis Analysis

The synthesis of 4-Nitro-3-(trifluoromethyl)benzaldehyde involves several steps. A general procedure involves charging a dried reaction tube with I2, PPh3, and toluene under argon. The mixture is stirred at room temperature for 10 minutes. Then aryl iodide, 2P-Fe3O4SiO2-Pd (OAc)2, and Et3N are added to this solution .Molecular Structure Analysis

The molecular structure of 4-Nitro-3-(trifluoromethyl)benzaldehyde consists of 8 carbon atoms, 4 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms . It contains a total of 19 bonds; 15 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis

4-Nitro-3-(trifluoromethyl)benzaldehyde is a solid at room temperature . It has a molecular weight of 219.12 . The physical and chemical properties of this compound may vary depending on the conditions and the purity of the sample.科学的研究の応用

Synthesis of Heterocyclic Compounds

4-Nitro-3-(trifluoromethyl)benzaldehyde has been used as a reagent for the synthesis of heterocyclic compounds, such as quinolines and isoquinolines . These compounds are widely used in medicinal chemistry due to their diverse biological activities.

Pharmaceutical Applications

This compound is also used in the synthesis of pharmaceuticals . For instance, it can be used in the production of anti-cancer drugs and antibiotics. The trifluoromethyl group in the compound can enhance the drug’s metabolic stability and bioavailability.

Kinetic Studies

4-(Trifluoromethyl)benzaldehyde is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols . It can help researchers understand the reaction mechanisms and optimize the synthesis process.

Wittig Reaction

This compound is also used in the study of the Wittig reaction , a popular method for the synthesis of alkenes from aldehydes or ketones. The nitro group in the compound can act as an electron-withdrawing group, facilitating the reaction.

Safety and Hazards

作用機序

Target of Action

It is known to be a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the wittig reaction .

Biochemical Pathways

Given its use in the synthesis of alcohols and the wittig reaction, it may be involved in pathways related to these chemical processes .

Action Environment

The action of 4-Nitro-3-(trifluoromethyl)benzaldehyde can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Other factors such as pH and the presence of other chemicals could also potentially influence its action and efficacy.

特性

IUPAC Name |

4-nitro-3-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3/c9-8(10,11)6-3-5(4-13)1-2-7(6)12(14)15/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLHNXOKFCMSQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80710897 |

Source

|

| Record name | 4-Nitro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-3-(trifluoromethyl)benzaldehyde | |

CAS RN |

101066-57-3 |

Source

|

| Record name | 4-Nitro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B596527.png)

![4-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B596533.png)

![2-(Benzo[b]thiophen-2-yl)pyridin-4-ol](/img/structure/B596536.png)

![6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one](/img/structure/B596541.png)